molecular formula C11H16F3NO5 B6165520 4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid CAS No. 1779426-78-6

4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid

Cat. No. B6165520
CAS RN: 1779426-78-6
M. Wt: 299.2
InChI Key:
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Description

This compound is a tert-butoxycarbonyl-protected morpholine derivative . It has a molecular weight of 299.25 . The IUPAC name for this compound is 4-(tert-butoxycarbonyl)-6-(trifluoromethyl)morpholine-2-carboxylic acid .


Synthesis Analysis

The tert-butyloxycarbonyl (BOC) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16F3NO5/c1-10(2,3)20-9(18)15-4-6(8(16)17)19-7(5-15)11(12,13)14/h6-7H,4-5H2,1-3H3,(H,16,17) .


Chemical Reactions Analysis

The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .

Mechanism of Action

The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine .

It is stored at room temperature .

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for this compound are not mentioned in the sources, tert-butyloxycarbonyl-protected amino acid ionic liquids have been used in dipeptide synthesis . This suggests potential applications in peptide synthesis and related fields.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid involves the protection of the amine group in morpholine, followed by the introduction of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The carboxylic acid group is then introduced through a series of reactions, followed by deprotection of the amine and Boc groups.", "Starting Materials": [ "Morpholine", "Tert-butyl chloroformate", "Trifluoromethyl iodide", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Ethanol", "Water" ], "Reaction": [ "Step 1: Protection of the amine group in morpholine using tert-butyl chloroformate and sodium hydroxide in diethyl ether.", "Step 2: Introduction of the Boc protecting group on the nitrogen atom using Boc anhydride and triethylamine in diethyl ether.", "Step 3: Introduction of the carboxylic acid group through a series of reactions involving trifluoromethyl iodide, sodium hydroxide, and hydrochloric acid in ethanol and water.", "Step 4: Deprotection of the amine and Boc groups using hydrochloric acid in ethanol and water." ] }

CAS RN

1779426-78-6

Molecular Formula

C11H16F3NO5

Molecular Weight

299.2

Purity

95

Origin of Product

United States

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